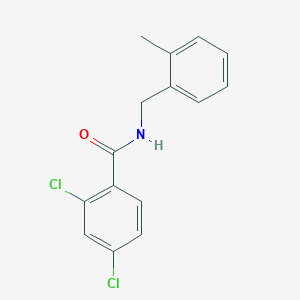![molecular formula C20H12BrClN2O4S B300508 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300508.png)
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit cancer cell growth. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Zukünftige Richtungen
There are several future directions for the research on (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study the safety and efficacy of this compound in animal models and clinical trials. In addition, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromoindole-3-carboxaldehyde and 6-chloro-1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C20H12BrClN2O4S |
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H12BrClN2O4S/c21-12-1-2-15-13(5-12)10(7-23-15)4-18-19(25)24(20(26)29-18)8-11-3-16-17(6-14(11)22)28-9-27-16/h1-7,23H,8-9H2/b18-4- |
InChI-Schlüssel |
VDKLOVTWWMLWGN-LMXLVEHLSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)/C(=C/C4=CNC5=C4C=C(C=C5)Br)/SC3=O)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=CNC5=C4C=C(C=C5)Br)SC3=O)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=CNC5=C4C=C(C=C5)Br)SC3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)


![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-(4-chlorobenzyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300438.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300441.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B300443.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)